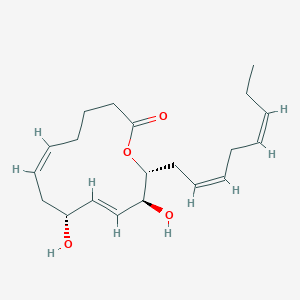

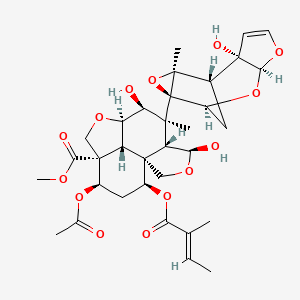

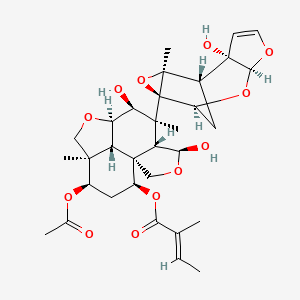

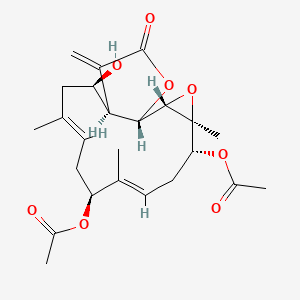

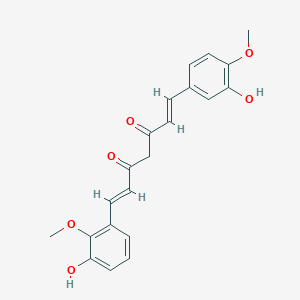

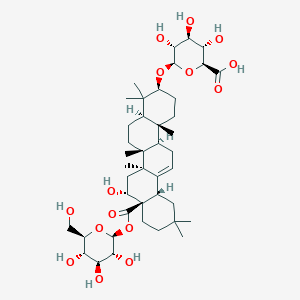

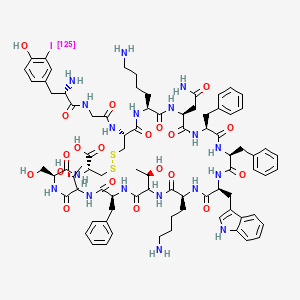

azadirachtin I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azadirachtin I is an azadirachtin.

Wissenschaftliche Forschungsanwendungen

Azadirachtin Structure, Synthesis, and Biological Activities

Azadirachtin, derived from the neem tree, has been a focus of research since its isolation in 1968. It is notable for its complex molecular structure and biological properties as an insect antifeedant and growth regulator. The synthesis of azadirachtin has been challenging, requiring extensive efforts over decades (Veitch, Boyer, & Ley, 2008).

Insecticidal Effects and Mode of Action

Research has extensively documented azadirachtin's insecticidal effects, particularly its strong antifeedant, growth regulatory, and reproductive effects on insects. These effects vary across species, with notable sensitivity in Lepidoptera. The compound acts on chemoreceptors, hormone titers, and tissue, resulting in reduced insect fitness (Mordue & Blackwell, 1993).

Cellular and Molecular Effects

Azadirachtin has been shown to induce apoptosis in the midgut of insects like Spodoptera litura, affecting the digestion and absorption of nutrients and leading to growth inhibition. This process involves the activation of apoptotic signaling pathways (Shu et al., 2018).

Neurological Impact

Studies have revealed that azadirachtin can impact the central nervous system of insects, such as Drosophila melanogaster, by modulating cholinergic synaptic transmission and inhibiting calcium channels. This interference with neural activity contributes to its insecticidal action (Qiao et al., 2014).

Immunological Interactions

Azadirachtin has shown potential in modulating immune responses. It interacts with tumor necrosis factor receptors, inhibiting TNF-induced biological responses, thus suggesting a role in anti-inflammatory therapy (Thoh et al., 2009).

Azadirachtin as a Natural Pesticide

Despite its low toxicity to vertebrates and effectiveness as a pesticide, azadirachtin has not gained a prominent place in the market. Its complex synthesis and mode of action still require further research (Morgan, 2009).

Autophagy and Apoptosis Induction

Azadirachtin has been found to induce autophagy and apoptosis in insect cells, affecting cell proliferation. This effect is mediated through the disruption of signaling pathways like PI3K/AKT/TOR (Shao et al., 2016).

Reproductive and Developmental Effects

It significantly impacts mating success, gametic abnormalities, and progeny survival in insects like Drosophila melanogaster, indicating its potential to affect population dynamics of pest species (Oulhaci et al., 2018).

Apoptotic Mechanisms in Insect Cells

Further insights into the molecular mechanisms of azadirachtin-induced apoptosis in insect cells like Drosophila S2 have been gained, revealing its role in triggering intracellular calcium release and affecting genes related to apoptosis pathways (Xu et al., 2016).

Growth Inhibition and Protein Profile Changes

Proteomic studies indicate that azadirachtin affects proteins related to growth inhibition in Drosophila melanogaster larvae, providing insights into its mode of action at the molecular level (Wang et al., 2014).

Impact on Nutrient Absorption and Metabolism

Azadirachtin affects the growth and development of insects like Bactrocera dorsalis by altering midgut cell structure and inducing apoptosis. This leads to reduced nutrient absorption and metabolism in the midgut (Zhao et al., 2019).

Eigenschaften

Produktname |

azadirachtin I |

|---|---|

Molekularformel |

C32H42O12 |

Molekulargewicht |

618.7 g/mol |

IUPAC-Name |

[(1S,4S,5R,6S,7S,8R,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C32H42O12/c1-7-14(2)24(35)42-18-11-17(41-15(3)33)27(4)12-39-20-21(27)30(18)13-40-25(36)22(30)28(5,23(20)34)32-19-10-16(29(32,6)44-32)31(37)8-9-38-26(31)43-19/h7-9,16-23,25-26,34,36-37H,10-13H2,1-6H3/b14-7+/t16-,17-,18+,19+,20-,21+,22+,23-,25+,26+,27-,28+,29+,30+,31+,32+/m1/s1 |

InChI-Schlüssel |

DTVGLMFEPSBEIA-GSWRAVRCSA-N |

Isomerische SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C)OC(=O)C |

SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)

![2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B1255369.png)

![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255377.png)

![4-methoxy-N-[[1-[(3-methyl-2-thiophenyl)-oxomethyl]-3-piperidinyl]methyl]benzenesulfonamide](/img/structure/B1255380.png)

![4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1255383.png)